molecular formula C10H14O2 B12584401 1-(3,4-Dihydro-2H-pyran-6-yl)-3-methylbut-2-en-1-one CAS No. 649570-51-4

1-(3,4-Dihydro-2H-pyran-6-yl)-3-methylbut-2-en-1-one

Cat. No.: B12584401
CAS No.: 649570-51-4
M. Wt: 166.22 g/mol
InChI Key: VWHQLKYPXYFKOM-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-pyran-6-yl)-3-methylbut-2-en-1-one is an organic compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by the presence of a dihydropyran ring fused to a methylbutenone moiety. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

The synthesis of 1-(3,4-Dihydro-2H-pyran-6-yl)-3-methylbut-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyran with a suitable aldehyde or ketone under acidic conditions to form the desired product. The reaction conditions typically include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the product .

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. These methods often employ advanced catalytic systems and precise control of reaction parameters to ensure the efficient production of the compound .

Chemical Reactions Analysis

1-(3,4-Dihydro-2H-pyran-6-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .

Scientific Research Applications

1-(3,4-Dihydro-2H-pyran-6-yl)-3-methylbut-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydro-2H-pyran-6-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting cellular processes .

The compound’s effects are mediated through various pathways, including the inhibition of enzyme activity, disruption of cell signaling, and induction of oxidative stress. These mechanisms contribute to its potential therapeutic effects and are the subject of ongoing research .

Comparison with Similar Compounds

1-(3,4-Dihydro-2H-pyran-6-yl)-3-methylbut-2-en-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

649570-51-4

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-(3,4-dihydro-2H-pyran-6-yl)-3-methylbut-2-en-1-one

InChI

InChI=1S/C10H14O2/c1-8(2)7-9(11)10-5-3-4-6-12-10/h5,7H,3-4,6H2,1-2H3

InChI Key

VWHQLKYPXYFKOM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CCCCO1)C

Origin of Product

United States

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